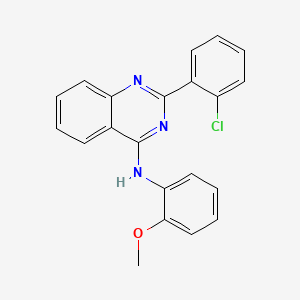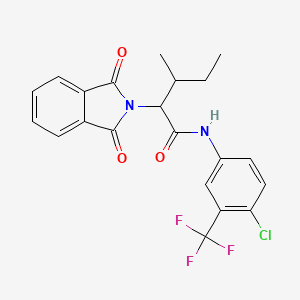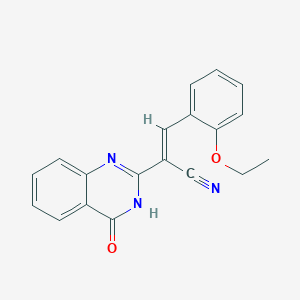![molecular formula C21H24N4O2 B11647853 3-(1H-benzimidazol-1-yl)-N'-[(E)-(4-butoxyphenyl)methylidene]propanehydrazide](/img/structure/B11647853.png)
3-(1H-benzimidazol-1-yl)-N'-[(E)-(4-butoxyphenyl)methylidene]propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-benzimidazol-1-yl)-N’-[(E)-(4-butoxyphenyl)methylidene]propanehydrazide is a complex organic compound that features a benzimidazole ring, a butoxyphenyl group, and a hydrazide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-1-yl)-N’-[(E)-(4-butoxyphenyl)methylidene]propanehydrazide typically involves multiple steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of Propanehydrazide: The benzimidazole derivative is then reacted with a suitable hydrazide, such as propanoic acid hydrazide, under reflux conditions to form the intermediate compound.
Condensation with Butoxybenzaldehyde: Finally, the intermediate is condensed with 4-butoxybenzaldehyde in the presence of an acid catalyst to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
3-(1H-benzimidazol-1-yl)-N’-[(E)-(4-butoxyphenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of benzimidazole oxides.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
科学的研究の応用
3-(1H-benzimidazol-1-yl)-N’-[(E)-(4-butoxyphenyl)methylidene]propanehydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial, antiviral, or anticancer agent due to its unique structural features.
Material Science: Utilized in the development of novel polymers and materials with specific electronic or optical properties.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 3-(1H-benzimidazol-1-yl)-N’-[(E)-(4-butoxyphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The benzimidazole ring can interact with nucleic acids or proteins, potentially inhibiting their function. The hydrazide linkage may also play a role in binding to specific enzymes or receptors, leading to the modulation of biological pathways.
類似化合物との比較
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as anthelmintics.
Hydrazide Derivatives: Compounds like isoniazid, used as an antitubercular agent.
Uniqueness
3-(1H-benzimidazol-1-yl)-N’-[(E)-(4-butoxyphenyl)methylidene]propanehydrazide is unique due to the combination of its benzimidazole ring, butoxyphenyl group, and hydrazide linkage. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
特性
分子式 |
C21H24N4O2 |
|---|---|
分子量 |
364.4 g/mol |
IUPAC名 |
3-(benzimidazol-1-yl)-N-[(E)-(4-butoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C21H24N4O2/c1-2-3-14-27-18-10-8-17(9-11-18)15-23-24-21(26)12-13-25-16-22-19-6-4-5-7-20(19)25/h4-11,15-16H,2-3,12-14H2,1H3,(H,24,26)/b23-15+ |
InChIキー |
JYLOKDWITLLGPA-HZHRSRAPSA-N |
異性体SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC(=O)CCN2C=NC3=CC=CC=C32 |
正規SMILES |
CCCCOC1=CC=C(C=C1)C=NNC(=O)CCN2C=NC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methyl-1-{[4-(2-methylpropoxy)benzoyloxy]methyl}-decahydroquinolizin-5-ium](/img/structure/B11647779.png)
![ethyl (4Z)-4-[4-(methoxycarbonyl)benzylidene]-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11647780.png)
![3-[4-phenyl-5-(thiophen-2-yl)-1H-imidazol-2-yl]phenol](/img/structure/B11647784.png)
![(2E)-2-cyano-N-cyclohexyl-3-[2-(morpholin-4-yl)-5-nitrophenyl]prop-2-enamide](/img/structure/B11647791.png)
![4-bromo-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11647806.png)


![2-(2-chlorophenoxy)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B11647823.png)
![Ethyl (2E)-2-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-YL)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11647827.png)
![(6Z)-6-[4-(benzyloxy)-3-methoxybenzylidene]-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11647831.png)
![2-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11647836.png)

![9-Methoxy-2-phenyl-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11647846.png)
